molecular formula C19H19ClN2O4S B2773804 N-(5-chloro-2-methoxyphenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide CAS No. 898464-82-9

N-(5-chloro-2-methoxyphenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide

Cat. No.: B2773804
CAS No.: 898464-82-9
M. Wt: 406.88
InChI Key: WOHCAQKBHSSQCJ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-oxo-1-azatricyclo[7310^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide is a complex organic compound with a unique structure that includes a tricyclic core and various functional groups

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4S/c1-26-17-6-5-14(20)11-16(17)21-27(24,25)15-9-12-3-2-8-22-18(23)7-4-13(10-15)19(12)22/h5-6,9-11,21H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHCAQKBHSSQCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tricyclic core, introduction of the sulfonamide group, and the incorporation of the 5-chloro-2-methoxyphenyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis procedures, with modifications to improve efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonamide group to an amine.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tricyclic sulfonamides and derivatives of 5-chloro-2-methoxyphenyl. Examples include:

  • N-(5-chloro-2-hydroxyphenyl)-acetamide
  • 5-chloro-2-methoxyphenyl isocyanate

Uniqueness

N-(5-chloro-2-methoxyphenyl)-2-oxo-1-azatricyclo[7310^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide is unique due to its specific tricyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and biological effects, drawing insights from diverse research findings.

Structure and Properties

The compound features a unique tricyclic structure characterized by a sulfonamide group and a chloro-methoxy-substituted phenyl moiety. Its molecular formula is C19H15ClN2O4SC_{19}H_{15}ClN_2O_4S with a molecular weight of approximately 370.8 g/mol. The presence of multiple functional groups contributes to its chemical reactivity and potential pharmacological properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Tricyclic Core : The initial step often includes the cyclization of appropriate precursors to form the azatricyclic structure.
  • Introduction of Functional Groups : Subsequent reactions introduce the chloro and methoxy groups as well as the sulfonamide moiety.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown that derivatives of sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial proliferation.

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory properties in animal models. In particular:

  • Xylene-Induced Ear Swelling Model : This model demonstrated that the compound significantly reduced inflammation when compared to control groups.
CompoundModel UsedInhibition (%)
N-(5-chloro-2-methoxyphenyl)-2-oxo...Xylene-induced ear swelling70%
Diclofenac SodiumXylene-induced ear swelling65%

Cytotoxicity and Anticancer Activity

Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

The proposed mechanisms include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
  • DNA Intercalation : The tricyclic structure may allow for intercalation into DNA, disrupting replication and transcription processes.

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Study on Anti-inflammatory Effects :
    • Objective : To assess the anti-inflammatory effects in carrageenan-induced rat paw edema models.
    • Findings : The compound exhibited comparable effects to established anti-inflammatory drugs with fewer gastrointestinal side effects.
  • Antimicrobial Assessment :
    • Objective : To evaluate antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Results : Significant inhibition was noted against Staphylococcus aureus and Escherichia coli.

Q & A

Basic: What are the critical synthetic steps and reaction conditions for preparing this compound?

The synthesis typically involves multi-step organic reactions, including cyclization, sulfonamide coupling, and functional group protection/deprotection. Key considerations include:

  • Cyclization : Use of catalysts like ZnCl₂ in DMF to promote tricyclic core formation under reflux (6–8 hours) .
  • Sulfonamide Coupling : Reaction of intermediates (e.g., 5-chloro-2-methoxyaniline) with sulfonyl chlorides in anhydrous conditions to avoid hydrolysis .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency, while temperature control (e.g., 0–5°C for sensitive steps) minimizes side reactions .
  • Purification : Column chromatography or recrystallization from DMF/water mixtures ensures high purity .

Basic: How is the compound structurally characterized in academic research?

Advanced analytical techniques are employed:

  • X-ray Crystallography : Resolves stereochemistry and confirms the azatricyclo core geometry (e.g., bond angles, torsion angles) .
  • Spectroscopy :
    • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy, chloro groups) and sulfonamide linkage .
    • IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) functional groups .
  • Mass Spectrometry : High-resolution MS validates molecular formula (e.g., [M+H]⁺ ion matching C₁₉H₁₆ClN₃O₄S) .

Advanced: How can reaction yields be optimized using computational or algorithmic approaches?

Modern strategies include:

  • Bayesian Optimization : Iterative algorithms predict optimal conditions (e.g., catalyst loading, temperature) with fewer experimental trials .
  • Heuristic Algorithms : Genetic algorithms or simulated annealing adjust variables (e.g., solvent polarity, stoichiometry) to maximize yield .
  • Continuous Flow Chemistry : Enhances reproducibility and scalability for multi-step syntheses .

Advanced: How to resolve contradictions in spectral data during characterization?

Contradictions (e.g., unexpected NMR shifts) require systematic validation:

  • Cross-Technique Validation : Compare XRD bond lengths with DFT-calculated geometries .
  • Dynamic NMR : Detect conformational equilibria affecting splitting patterns .
  • Isotopic Labeling : Trace unexpected signals (e.g., deuterated solvents for exchangeable protons) .
  • Computational Modeling : DFT or MD simulations predict spectral profiles and identify discrepancies .

Advanced: What methodologies assess the compound’s biological activity and target interactions?

Key approaches include:

  • Enzyme Inhibition Assays : Measure IC₅₀ values against targets (e.g., carbonic anhydrase) using fluorometric or calorimetric methods .
  • Molecular Docking : AutoDock or Schrödinger Suite models binding modes to receptors (e.g., triazolo-triazine targets) .
  • Kinetic Studies : Surface plasmon resonance (SPR) quantifies binding affinity (KD) and rate constants .
  • Cellular Assays : Cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) evaluate anticancer potential .

Advanced: How to design analogs to improve pharmacological properties?

Structure-activity relationship (SAR) strategies guide modifications:

  • Core Substitutions : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
  • Sulfonamide Modifications : Replace with sulfonylurea or thioamide groups to alter target selectivity .
  • Stereochemical Tuning : Synthesize enantiomers via chiral catalysts (e.g., BINAP-Pd) to assess stereospecific activity .
  • Prodrug Design : Incorporate hydrolyzable esters (e.g., acetoxymethyl) for improved bioavailability .

Advanced: What are the challenges in analyzing its conformational dynamics?

The rigid tricyclic core limits flexibility, but key challenges include:

  • Solvent Effects : Polar solvents stabilize specific conformers (e.g., intramolecular H-bonds) .
  • Temperature-Dependent NMR : Reveal slow interconversion between conformers at low temps .
  • MD Simulations : AMBER or GROMACS models predict dominant conformers in physiological conditions .

Advanced: How to validate its mechanism of action in complex biological systems?

Multi-omics approaches are critical:

  • Proteomics : SILAC or TMT labeling identifies differentially expressed proteins post-treatment .
  • Transcriptomics : RNA-seq profiles gene expression changes (e.g., apoptosis pathways) .
  • Metabolomics : LC-MS tracks metabolite shifts (e.g., ATP depletion) linked to bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.